![molecular formula C9H6Cl2F2O3 B1410071 Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate CAS No. 1806349-28-9](/img/structure/B1410071.png)
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate
Overview
Description
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate, also known as MDDFMB, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid compound that has a melting point of approximately 75°C. MDDFMB is a halogenated organic compound and is used in a variety of medical, industrial, and agricultural applications. This compound is also known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. It has also been used to study the effects of environmental pollutants on human health. Additionally, Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been used to study the effects of environmental pollutants on aquatic organisms.
Mechanism of Action
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been found to inhibit the activity of cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. The mechanism of action of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate is not fully understood, but it is thought to involve the binding of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate to the active site of the enzyme, thus inhibiting its activity.
Biochemical and Physiological Effects
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 2C19, which is involved in the metabolism of drugs and other xenobiotics. Additionally, Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has been found to have anti-inflammatory, anti-microbial, and anti-cancer properties. It has also been found to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate has several advantages for use in laboratory experiments. It is a relatively stable compound that is not easily degraded by light or air. Additionally, it is water-soluble and has a low melting point, making it easy to work with in laboratory experiments. However, Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate also has some limitations. It is a halogenated compound and can be toxic if not handled properly. Additionally, it can be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate research. One potential direction is to further study the biochemical and physiological effects of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate. Additionally, further research could be done to explore the potential applications of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate in medicine and agriculture. Additionally, further research could be done to explore the potential environmental effects of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate. Finally, further research could be done to explore the potential toxicity of Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate.
properties
IUPAC Name |
methyl 2,4-dichloro-5-(difluoromethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O3/c1-15-8(14)4-2-7(16-9(12)13)6(11)3-5(4)10/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRJUQXNQFINDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dichloro-5-(difluoromethoxy)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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